

An In-depth Technical Guide to the Luminescence Properties of Calcium Copper Silicate

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Compound of Interest

Compound Name:	EGYPTIAN BLUE
CAS No.:	10279-60-4
Cat. No.:	B1180614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and luminescence properties of calcium copper silicate ($\text{CaCuSi}_4\text{O}_{10}$), a material of significant interest for various advanced applications. This document details experimental protocols and presents quantitative data in a clear, comparative format to support researchers in the fields of materials science, chemistry, and drug development.

Core Luminescence Properties

Calcium copper silicate, historically known as **Egyptian blue**, exhibits strong near-infrared (NIR) luminescence.^{[1][2]} This property is attributed to the d-d electronic transitions of the Cu^{2+} ion within the silicate crystal lattice.^{[3][4]} The material and its strontium (Sr) and barium (Ba) analogs are notable for their high quantum yields and long luminescence lifetimes, making them suitable for applications ranging from bio-imaging to solar energy concentration.^{[1][5][6]}

Quantitative Luminescence Data

The key luminescence parameters for the alkaline earth copper silicates are summarized in the tables below for easy comparison.

Table 1: Emission and Excitation Properties

Compound	Emission Peak (nm)	Excitation Peak (nm)	Stokes Shift (nm)
Calcium Copper Silicate (CaCuSi ₄ O ₁₀)	~910 - 920	Broad (430 - 800), with a maximum around 635	~280
Strontium Copper Silicate (SrCuSi ₄ O ₁₀)	~914 - 953	Similar to CaCuSi ₄ O ₁₀	Not explicitly stated
Barium Copper Silicate (BaCuSi ₄ O ₁₀)	~948 - 950	Similar to CaCuSi ₄ O ₁₀	Not explicitly stated

Note: The excitation is a broad band, and the peak can vary slightly depending on the specific study.^{[1][7]}

Table 2: Quantum Yield and Luminescence Lifetime

Compound	Quantum Yield (Φ)	Luminescence Lifetime (τ) (μ s)
Calcium Copper Silicate (CaCuSi ₄ O ₁₀)	10.5% - 12.93%, approaching 100% at low pigment loading	107 - 159
Strontium Copper Silicate (SrCuSi ₄ O ₁₀)	8.5%, approaching 100% at low pigment loading	~30 - 100 (bulk), 8 (nanosheets)
Barium Copper Silicate (BaCuSi ₄ O ₁₀)	6.9%	~30 - 100 (bulk)

Note: Quantum yield can be highly dependent on synthesis method and sample purity.^{[1][5][6][7]}

Experimental Protocols

Detailed methodologies for the synthesis and characterization of calcium copper silicate are provided below. These protocols are synthesized from various literature sources to provide a comprehensive guide.

Synthesis Methodologies

This method involves the high-temperature reaction of solid precursors.

Protocol:

- **Precursor Preparation:** Thoroughly grind a stoichiometric mixture of calcium carbonate (CaCO_3), copper(II) oxide (CuO), and silicon dioxide (SiO_2) in an agate mortar. A typical molar ratio is 1:1:4. A flux, such as sodium carbonate (Na_2CO_3) or a mixture of sodium carbonate, sodium chloride (NaCl), and sodium borate ($\text{Na}_2\text{B}_4\text{O}_7$), can be added (typically 3-5 wt%) to lower the reaction temperature and promote crystallization.[1][8]
- **Pelletization:** Press the ground powder into pellets using a hydraulic press at a pressure of approximately 4 tons/cm². [8]
- **Calcination:** Place the pellets in a ceramic dish or crucible and heat in a muffle furnace in an air atmosphere. A two-step heating process is often employed:
 - Initial heating to 1000 °C for 5 hours.[8]
 - Cool, re-grind the pellets, press into new pellets, and sinter for an extended period, for example, 17 hours at 1000 °C, to ensure a homogeneous product.[8] Alternatively, a single-step calcination at 900 °C for 16 hours can be used.[1]
- **Purification:** After cooling, the product can be washed with a dilute acid, such as 0.3 M HCl, to remove unreacted CuO, followed by washing with deionized water and drying.[9]

This method utilizes high-temperature and high-pressure water to crystallize the material.

Protocol:

- **Precursor Solution:** Prepare an aqueous solution containing the precursors. For example, mix solutions of calcium chloride (CaCl_2), copper(II) nitrate ($\text{Cu}(\text{NO}_3)_2$), and sodium silicate (Na_2SiO_3).[\[10\]](#)
- **pH Adjustment:** Adjust the pH of the precursor solution. For the synthesis of the strontium analog, the pH is first adjusted to 7 with HCl and then to 12 with concentrated ammonia solution.[\[11\]](#)
- **Hydrothermal Reaction:** Transfer the solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature, for example, 350 °C, and maintain it at the corresponding pressure (e.g., 3000 psi) for a set duration, typically 72 hours.[\[10\]](#)
- **Product Recovery:** After the reaction, allow the autoclave to cool to room temperature. The resulting solid product is then collected by filtration, washed with deionized water, and dried in air.[\[11\]](#)

In this method, a molten salt (flux) is used as a solvent to facilitate crystal growth at a lower temperature than solid-state synthesis.

Protocol:

- **Mixture Preparation:** Mix the starting materials (e.g., CaCO_3 , CuO , SiO_2) with a suitable flux. A common flux is a mixture of NaCl and KCl.[\[12\]](#)
- **Heating and Soaking:** Place the mixture in a stable crucible (e.g., alumina) and heat it in a furnace to a temperature where the reactants and flux form a homogeneous molten solution (e.g., 850 °C).[\[12\]](#) Hold at this temperature for an extended period (e.g., 72 hours) to ensure complete dissolution and reaction.[\[12\]](#)
- **Slow Cooling:** Slowly cool the furnace at a controlled rate (e.g., 10 °C/hour) to allow for the crystallization of $\text{CaCuSi}_4\text{O}_{10}$ from the flux.[\[12\]](#)
- **Crystal Separation:** Once cooled, the solid crystals can be separated from the flux. This can be done by dissolving the flux in a suitable solvent (e.g., water for salt-based fluxes) or by mechanical separation.

Characterization Protocols

This technique is used to measure the emission and excitation spectra of the material.

Protocol:

- Sample Preparation: The synthesized powder can be measured directly or dispersed in a suitable matrix.
- Instrumentation: A spectrofluorometer equipped for NIR detection is required. The setup typically includes:
 - Excitation Source: A broadband lamp (e.g., Xenon) passed through a monochromator or a tunable laser to select the excitation wavelength. For $\text{CaCuSi}_4\text{O}_{10}$, excitation is often performed in the visible range (e.g., 633 nm or 635 nm).^{[1][8]}
 - Sample Holder: A solid sample holder for powders or pellets.
 - Emission Monochromator: To spectrally resolve the emitted light.
 - Detector: A detector sensitive in the NIR region, such as an InGaAs photodiode array.^[13]
- Measurement:
 - Emission Spectrum: Excite the sample at a fixed wavelength (e.g., 635 nm) and scan the emission monochromator over the NIR range (e.g., 800 - 1200 nm).
 - Excitation Spectrum: Set the emission monochromator to the peak emission wavelength (e.g., 910 nm) and scan the excitation monochromator over the desired range (e.g., 400 - 800 nm).

The absolute photoluminescence quantum yield (PLQY) is determined using an integrating sphere.

Protocol:

- Instrumentation: A spectrofluorometer equipped with an integrating sphere is necessary.
- Measurement Procedure:

- Blank Measurement: Measure the spectrum of the excitation light with an empty, highly reflective blank (e.g., PTFE foil) in the integrating sphere.[14]
- Sample Measurement: Place the solid sample in the integrating sphere and measure the spectrum of the scattered excitation light and the emitted luminescence.
- Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission peak and the reduction in the excitation peak in the presence of the sample.[14]

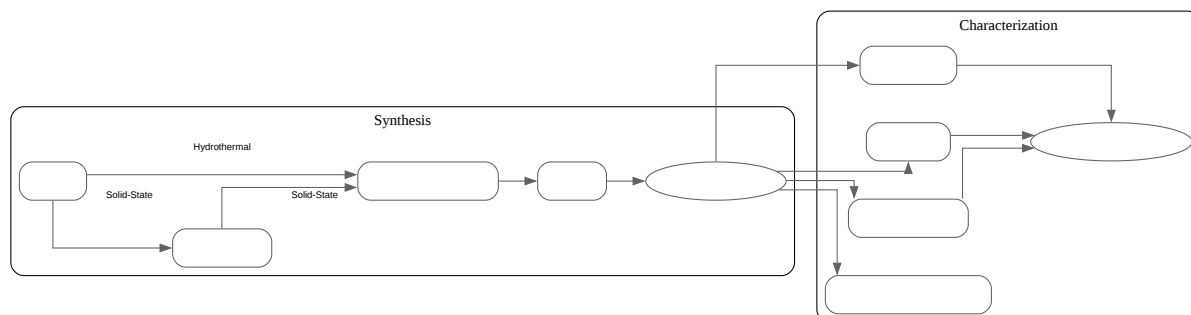
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring luminescence lifetimes.

Protocol:

- Instrumentation: A TCSPC system is required, which includes:
 - Pulsed Excitation Source: A pulsed laser or LED with a short pulse duration (e.g., picoseconds to nanoseconds).
 - High-Speed Detector: A sensitive, fast-response detector like a photomultiplier tube (PMT) or an avalanche photodiode (APD).
 - TCSPC Electronics: To measure the time delay between the excitation pulse and the detection of the emitted photon.
- Measurement: The sample is repeatedly excited with the pulsed source, and the arrival times of the emitted photons are recorded to build up a histogram of decay times.
- Data Analysis: The resulting decay curve is fitted to an exponential decay function (or a sum of exponentials for more complex decays) to extract the luminescence lifetime (τ).[15]

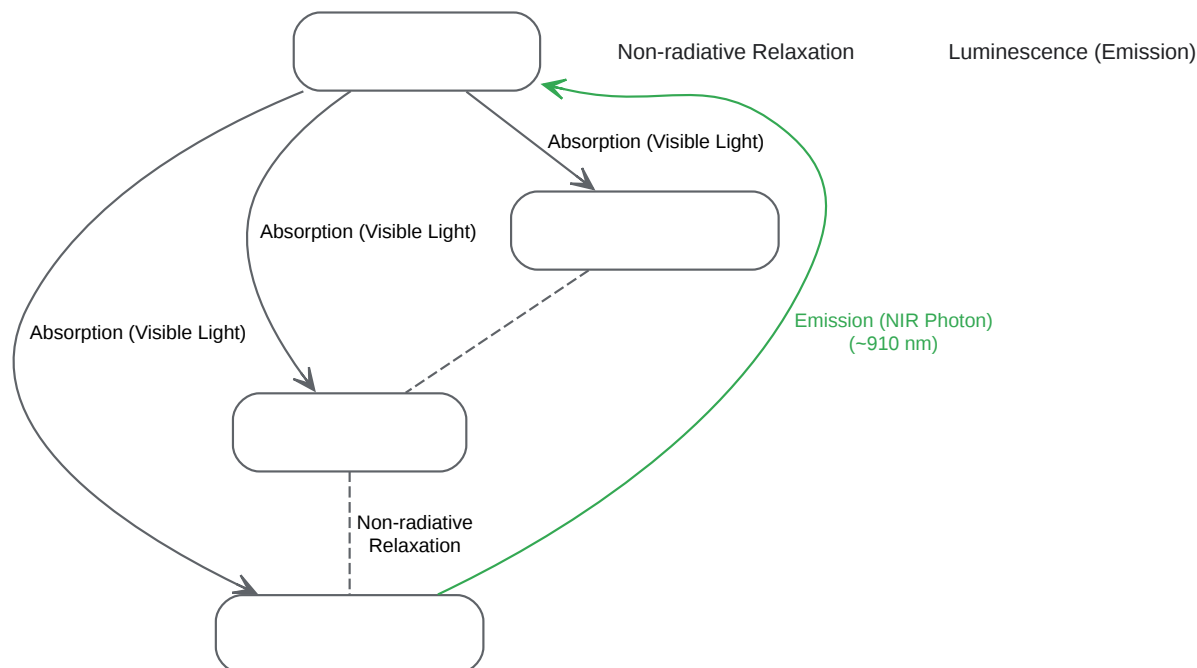
Visualizations

The following diagrams illustrate key workflows and concepts related to the luminescence of calcium copper silicate.



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Caption: General workflow for the synthesis and characterization of $\text{CaCuSi}_4\text{O}_{10}$.



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Caption: Electronic transitions in $\text{CaCuSi}_4\text{O}_{10}$ leading to NIR luminescence.

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